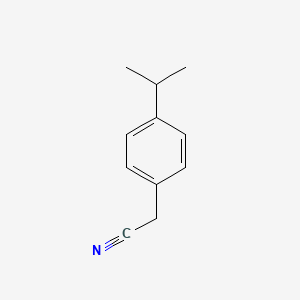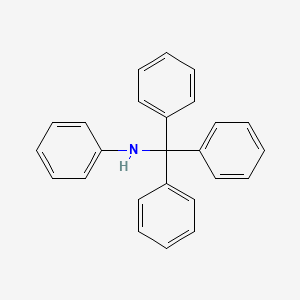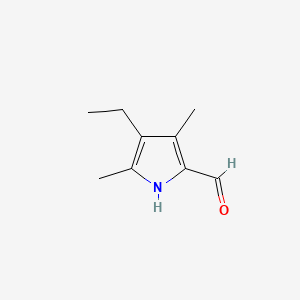
p-Nitrophenyl nonyl ether
Overview
Description
p-Nitrophenyl nonyl ether: is an organic compound with the molecular formula C15H23NO3 and a molecular weight of 265.3480 . . This compound is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a nonyl ether chain. The compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl nonyl ether typically involves the reaction of p-nitrophenol with nonyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures. The general reaction scheme is as follows:
p-Nitrophenol+Nonyl bromide→p-Nitrophenyl nonyl ether+Potassium bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Nitrophenyl nonyl ether can undergo oxidation reactions, particularly at the nonyl ether chain, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as in the presence of a .
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of p-nitrophenol and nonyl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, Sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Carboxylic acids, Aldehydes
Reduction: p-Aminophenyl nonyl ether
Substitution: p-Nitrophenol, Nonyl alcohol
Scientific Research Applications
Chemistry: p-Nitrophenyl nonyl ether is used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: In biological research, it can be used as a substrate in enzyme assays to study the activity of esterases and other enzymes that can cleave ether bonds.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, surfactants, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of p-Nitrophenyl nonyl ether involves its interaction with specific molecular targets, depending on the context of its use. For example, in enzyme assays, the compound may act as a substrate that is cleaved by the enzyme, leading to the release of p-nitrophenol, which can be quantitatively measured. The nitro group and ether linkage play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- p-Nitrophenyl octyl ether
- p-Nitrophenyl decyl ether
- p-Nitrophenyl dodecyl ether
Comparison: Compared to its analogs with shorter or longer alkyl chains, p-Nitrophenyl nonyl ether offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications. Its
Properties
IUPAC Name |
1-nitro-4-nonoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSCIQUWVGKSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235780 | |
| Record name | p-Nitrophenyl nonyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86702-46-7 | |
| Record name | p-Nitrophenyl nonyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086702467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nitrophenyl nonyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















